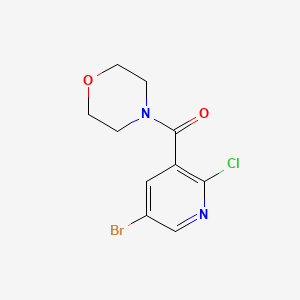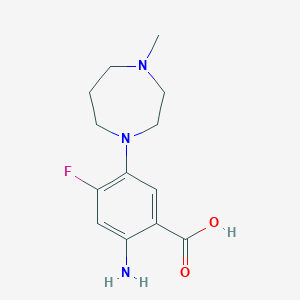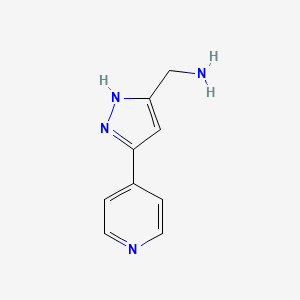
2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride
Übersicht
Beschreibung
2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride (2-ANCHMPH) is an organic compound that belongs to the family of cyclohexanecarboxamides and is used in laboratory experiments. It is an important building block of many pharmaceuticals, and it has been used in research studies for its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Applications
Research on similar compounds has shown potential immunosuppressive effects, which could be relevant for organ transplantation and autoimmune diseases. For example, derivatives of 2-substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for their lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft, indicating potential application in immunomodulation and organ transplantation (Kiuchi et al., 2000).
Antimicrobial Applications
The development of new antimicrobial agents is a critical area of research due to increasing antibiotic resistance. Compounds such as 2-arylhydrazononitriles have been utilized for synthesizing a wide variety of heterocyclic substances with promising antimicrobial activities (Behbehani et al., 2011). This suggests that structurally similar compounds like 2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride could be explored for antimicrobial applications.
Anticonvulsant Applications
Certain enaminone derivatives have shown potent anticonvulsant activities, making them candidates for the treatment of epilepsy and other seizure disorders. The synthesis and evaluation of enaminones for anticonvulsant activity highlight the potential of similar structures in developing new antiepileptic drugs (Scott et al., 1993).
Anticancer Applications
Functionalized amino acid derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, showing potential as new pharmacophores for designing anticancer agents (Kumar et al., 2009). This area of research is critical for developing novel treatments for various cancers.
Environmental Applications
Research on polymeric materials for environmental remediation, such as the removal of heavy metals and dyes from water, is increasingly important. Studies have shown the effectiveness of specially designed polymers in adsorbing and removing contaminants, suggesting potential environmental applications for related compounds (Singha et al., 2019).
Eigenschaften
IUPAC Name |
2-amino-N-cyclohexyl-N-methyl-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13;/h2,4-5,8-9,14-15H,3,6-7,10-12,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXDJOOHGLDEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B1527344.png)




![2-[(Cyclopropylmethyl)carbamoyl]acetic acid](/img/structure/B1527351.png)


![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1527357.png)
![2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1527358.png)

